molecular formula C11H9NO4 B11885651 6,7-Dimethoxyquinoline-5,8-dione CAS No. 59962-97-9

6,7-Dimethoxyquinoline-5,8-dione

Cat. No.: B11885651
CAS No.: 59962-97-9
M. Wt: 219.19 g/mol
InChI Key: HYTGTIAWYOOCLA-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinoline-5,8-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of two methoxy groups at the 6th and 7th positions and two ketone groups at the 5th and 8th positions on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxyquinoline-5,8-dione typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6,7-dimethoxyquinoline.

    Oxidation: The 6,7-dimethoxyquinoline is then subjected to oxidation to introduce the ketone groups at the 5th and 8th positions. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxyquinoline-5,8-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, resulting in the formation of dihydroxy derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: More oxidized quinoline derivatives.

    Reduction: Dihydroxyquinoline derivatives.

    Substitution: Quinoline derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

6,7-Dimethoxyquinoline-5,8-dione can be compared with other quinoline derivatives such as:

    6,7-Dimethoxyquinazoline-5,8-dione: Similar structure but with a nitrogen atom at the 4th position.

    5,8-Quinolinedione: Lacks the methoxy groups at the 6th and 7th positions.

    6,7-Dichloroquinoline-5,8-dione: Contains chlorine atoms instead of methoxy groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

59962-97-9

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

6,7-dimethoxyquinoline-5,8-dione

InChI

InChI=1S/C11H9NO4/c1-15-10-8(13)6-4-3-5-12-7(6)9(14)11(10)16-2/h3-5H,1-2H3

InChI Key

HYTGTIAWYOOCLA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C2=C(C1=O)C=CC=N2)OC

Origin of Product

United States

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